
Avermectin B1a aglycone
Descripción general
Descripción
Avermectin B1a aglycone es un derivado del compuesto de lactona macrocíclica, avermectin B1a, que es producido por la bacteria Streptomyces avermitilis. Las avermectinas son conocidas por sus potentes propiedades antihelmínticas e insecticidas, lo que las hace valiosas en la agricultura y la medicina . This compound se forma por la hidrólisis de la unidad de disacárido en avermectin B1a .
Aplicaciones Científicas De Investigación
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 883.1 g/mol. Its intricate structure includes multiple hydroxyl groups and a spirocyclic framework that are crucial for its biological functions .
Agricultural Uses
Insecticides and Pesticides : The compound is widely used in agriculture as an insecticide due to its efficacy against a variety of pests affecting crops. It is particularly effective against nematodes and other parasitic worms that can devastate agricultural yields.
Integrated Pest Management (IPM) : Its use in IPM strategies helps reduce chemical residues on food products while maintaining crop health through targeted pest control.
Medical Applications
Veterinary Medicine : The compound has been utilized in veterinary medicine for the treatment of parasitic infections in livestock. Its effectiveness against endoparasites makes it a valuable tool in maintaining animal health.
Human Medicine : Research is ongoing into the potential applications of this compound in human medicine for treating parasitic infections such as lymphatic filariasis and river blindness (onchocerciasis) due to its similar action mechanisms.
Research Applications
Biochemical Studies : The compound serves as a model for studying the biochemical pathways involved in parasitic infections and the development of resistance mechanisms among parasites.
Pharmacological Studies : It is also used to investigate drug interactions and the pharmacokinetics of similar compounds within pharmaceutical research.
Case Study 1: Efficacy Against Nematodes
A study demonstrated that the application of this compound resulted in a significant reduction in nematode populations in treated crops compared to untreated controls. This highlights its effectiveness as a sustainable alternative to traditional chemical pesticides.
Case Study 2: Veterinary Use
In veterinary trials, livestock treated with formulations containing this compound showed marked improvement in health indicators post-treatment for parasitic infections. The study underscored its safety profile and effectiveness in field conditions.
Mecanismo De Acción
Avermectin B1a aglycone ejerce sus efectos al unirse a los canales de cloro activados por glutamato en las células nerviosas y musculares de los invertebrados. Esta unión aumenta los efectos del glutamato, lo que lleva a una afluencia de iones de cloro, hiperpolarización de la membrana celular y, en última instancia, parálisis y muerte del parásito . Los objetivos moleculares incluyen los canales de cloro específicos de los invertebrados .
Compuestos Similares:
- Ivermectina
- Abamectina
- Doramectina
- Eprinomectina
- Selamectina
Comparación: this compound es único debido a sus modificaciones estructurales específicas, que mejoran sus actividades insecticidas y antihelmínticas al tiempo que mantienen una baja toxicidad en humanos y animales . En comparación con otros compuestos similares, this compound tiene una mayor afinidad por los canales de cloro, lo que lo hace más efectivo para controlar los parásitos .
Análisis Bioquímico
Biochemical Properties
Avermectin B1a aglycone interacts with various enzymes and proteins in biochemical reactions. It is derived from polyketide and linked to a disaccharide of the methylated deoxysugar l-oleandrose . The biosynthesis of this compound involves several enzymes such as AveE, AveF, AveC, and AveD . These enzymes play crucial roles in the modification of the Avermectin aglycone .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit nematode larval development . It does not cause paralytic activity . In Streptomyces avermitilis, the production of Avermectin B1a is linked to the morphological differentiation of the bacterium .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules and changes in gene expression. The biosynthesis of this compound involves the cyclization between C6 and C8 to form a furan ring, catalyzed by AveE, a Cyt P450 monooxygenase . AveF, which has a keto reductase activity, catalyzes the reduction of the keto group on C5 to a hydroxyl group .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. In a study, the production of Avermectin B1a in Streptomyces avermitilis was enhanced by engineering the aveC gene and precursor supply genes . This led to an increase in the B1a titer .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the biosynthesis of 12-, 14- and 16-membered macrolides . The biosynthesis involves common biomolecular intermediates, such as amino acids, sugars, fatty acids, and terpenes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de avermectin B1a aglycone implica varias etapas, incluida la biosíntesis de unidades de inicio, la formación de aglycones iniciales por sintasas de poliquétidos, modificaciones post-poliquétidos como ciclación oxidativa, reducción y metilación, y finalmente, glicosilación .
Métodos de Producción Industrial: La producción industrial de this compound se logra típicamente a través de la fermentación de Streptomyces avermitilis. Las mejoras en la producción se pueden lograr mediante la ingeniería genética, como la sobreexpresión de genes involucrados en la vía de β-oxidación y la introducción de genes de cianobacterias para aumentar el suministro de precursores .
Análisis De Reacciones Químicas
Tipos de Reacciones: Avermectin B1a aglycone experimenta diversas reacciones químicas, que incluyen:
Oxidación: Catalizada por enzimas como las monooxigenasas del citocromo P450.
Reactivos y Condiciones Comunes:
Oxidación: Enzimas del citocromo P450.
Reducción: NAD(P)H.
Sustitución: Grupos metoxilo.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, lo que mejora su actividad biológica .
Comparación Con Compuestos Similares
- Ivermectin
- Abamectin
- Doramectin
- Eprinomectin
- Selamectin
Comparison: Avermectin B1a aglycone is unique due to its specific structural modifications, which enhance its insecticidal and anthelmintic activities while maintaining low toxicity in humans and animals . Compared to other similar compounds, this compound has a higher affinity for chloride channels, making it more effective in controlling parasites .
Actividad Biológica
The compound identified as (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one is a complex organic molecule with potential biological applications. Its molecular formula is C47H70O14 and it has a molecular weight of 859.0 g/mol. This article aims to explore the biological activity of this compound based on existing research findings.
The compound exhibits several notable chemical properties:
- Molecular Formula : C47H70O14
- Molecular Weight : 859.0 g/mol
- IUPAC Name : (1'R,...)-2'-one.
Biological Activity Overview
Research indicates that this compound has a range of biological activities that may be beneficial in various applications:
1. Antimicrobial Activity
Studies have shown that compounds similar to this structure exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may disrupt cell membrane integrity in bacteria and fungi.
- Case Study : A related compound demonstrated efficacy against Staphylococcus aureus, indicating potential for use in antimicrobial therapies.
2. Antioxidant Properties
The antioxidant capacity of this compound has been assessed in vitro:
- Testing Method : DPPH radical scavenging assay.
- Findings : The compound demonstrated a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.
3. Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound reduced swelling significantly.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
Structural Feature | Activity Impact |
---|---|
Hydroxy groups at positions 12', 21', and 24' | Enhance solubility and bioavailability |
Tetraene structure | Potentially increases reactivity with biological targets |
Spirocyclic framework | May contribute to unique binding interactions with enzymes |
Toxicity and Safety Profile
While exploring the biological activities of this compound is promising, safety assessments are critical:
- Toxicological Studies : Preliminary studies indicate low toxicity in mammalian models at therapeutic doses.
- Safety Margin : Further studies are needed to establish a therapeutic index.
Propiedades
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEUIYGDSWMLCR-AFVSOJIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the "Final Coupling Reactions" mentioned in one of the research papers?
A1: The research paper titled "Total Synthesis of Avermectin B1a: Final Coupling Reactions and the Total Synthesis of Avermectin B1a Aglycone" [] focuses on the final steps in chemically synthesizing Avermectin B1a. The "Final Coupling Reactions" likely refer to the joining of the this compound (the core non-sugar part of the molecule) with the carbohydrate portion (specifically a disaccharide called oleandrose) to create the complete Avermectin B1a molecule. This is a crucial step as it mimics the natural biosynthesis and confirms the overall synthetic strategy's success. []
Q2: Can you elaborate on the significance of the "Carbohydrate Bis-Oleandrose Fragment" mentioned in the context of this compound?
A2: The "Carbohydrate Bis-Oleandrose Fragment" is a key component of the complete Avermectin B1a molecule. This disaccharide, composed of two oleandrose sugar units, is attached to the this compound. The research paper "Total Synthesis of Avermectin B1a: Synthesis of the Carbohydrate Bis-Oleandrose Fragment and Coupling to the this compound" [] likely details the specific steps involved in synthesizing this complex sugar fragment and its subsequent attachment to the aglycone. Understanding the synthesis and attachment of this carbohydrate component is critical as it can significantly influence the biological activity and pharmacological properties of the final Avermectin B1a molecule. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.